Cas no 81616-80-0 ((2S)-2-(2-Methoxyphenyl)propanoic acid)

(2S)-2-(2-Methoxyphenyl)propanoic acid structure
81616-80-0 structure
Product Name:(2S)-2-(2-Methoxyphenyl)propanoic acid
CAS-Nr.:81616-80-0
MF:C10H12O3
MW:180.200483322144
CID:703634
PubChem ID:11137716
Update Time:2024-10-27

(2S)-2-(2-Methoxyphenyl)propanoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzeneacetic acid, 2-methoxy-a-methyl-, (S)-
    • 2-(2-Methoxyphenyl)propanoic acid
    • (αS)-2-Methoxy-α-methylbenzeneacetic acid (ACI)
    • Benzeneacetic acid, 2-methoxy-α-methyl-, (S)- (ZCI)
    • (2S)-2-(2-Methoxyphenyl)propanoic acid
    • (S)-2-(2-Methoxyphenyl)propionic acid
    • (S)-2-(2 -methoxyphenyl)-propionic acid
    • 81616-80-0
    • (S)-2-(2-Methoxyphenyl)propanoic acid
    • (S)-2-(2-Methoxyphenyl)propanoicacid
    • (S)-2-[2-methoxyphenyl]propionic acid
    • MFCD20638315
    • NUSLQDOXLCYVTQ-ZETCQYMHSA-N
    • F19944
    • (S)-2-(2-methoxyphenyl)-propanoic acid
    • (S)-2(2-methoxyphenyl)propionic acid
    • 2-(S)-(2-methoxyphenyl)propionic acid
    • (S)-2-(2-methoxyphenyl)-propionic acid
    • SCHEMBL7885098
    • EN300-6505709
    • Inchi: 1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1
    • InChI-Schlüssel: NUSLQDOXLCYVTQ-ZETCQYMHSA-N
    • Lächelt: [C@@H](C1C=CC=CC=1OC)(C)C(=O)O

Berechnete Eigenschaften

  • Genaue Masse: 180.078644241g/mol
  • Monoisotopenmasse: 180.078644241g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 179
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topologische Polaroberfläche: 46.5Ų

(2S)-2-(2-Methoxyphenyl)propanoic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M40160-10g
(S)-2(2-methoxyphenyl)propionic acid
81616-80-0 97%
10g
¥7600.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M40160-1g
(S)-2(2-methoxyphenyl)propionic acid
81616-80-0 97%
1g
¥1990.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M40160-5g
(S)-2(2-methoxyphenyl)propionic acid
81616-80-0 97%
5g
¥5070.0 2022-04-27
eNovation Chemicals LLC
Y1086902-250mg
(2S)-2-(2-Methoxyphenyl)propanoic acid
81616-80-0 95%
250mg
$215 2022-10-20
eNovation Chemicals LLC
Y1086902-1g
(2S)-2-(2-Methoxyphenyl)propanoic acid
81616-80-0 95%
1g
$440 2022-10-20
Enamine
EN300-6505709-0.05g
(2S)-2-(2-methoxyphenyl)propanoic acid
81616-80-0
0.05g
$1188.0 2023-05-31
Enamine
EN300-6505709-0.1g
(2S)-2-(2-methoxyphenyl)propanoic acid
81616-80-0
0.1g
$1244.0 2023-05-31
Enamine
EN300-6505709-0.25g
(2S)-2-(2-methoxyphenyl)propanoic acid
81616-80-0
0.25g
$1300.0 2023-05-31
Enamine
EN300-6505709-0.5g
(2S)-2-(2-methoxyphenyl)propanoic acid
81616-80-0
0.5g
$1357.0 2023-05-31
Enamine
EN300-6505709-1.0g
(2S)-2-(2-methoxyphenyl)propanoic acid
81616-80-0
1g
$1414.0 2023-05-31

(2S)-2-(2-Methoxyphenyl)propanoic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Preparation of chiral N-acyloxazolidinones and analogs as drug intermediates
, France, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, rt
2.1 Reagents: Methanol Catalysts: 2369896-70-6 Solvents: Dichloromethane ;  15 min, rt
2.2 Reagents: Water ;  5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min, acidified, rt
Referenz
Deracemizing α-Branched Carboxylic Acids by Catalytic Asymmetric Protonation of Bis-Silyl Ketene Acetals with Water or Methanol
Mandrelli, Francesca; et al, Angewandte Chemie, 2019, 58(33), 11479-11482

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 15 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
1.2 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  80 °C; 80 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: [μ-[(2R,2′S)-1,1′-Bis[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl-κN3]-2,2… Solvents: Methanol ;  24 h, 5 bar, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex
Li, Jing; et al, Organic Letters, 2016, 18(9), 2122-2125

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  5 min, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, rt
3.1 Reagents: Methanol Catalysts: 2369896-70-6 Solvents: Dichloromethane ;  15 min, rt
3.2 Reagents: Water ;  5 min, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min, acidified, rt
Referenz
Deracemizing α-Branched Carboxylic Acids by Catalytic Asymmetric Protonation of Bis-Silyl Ketene Acetals with Water or Methanol
Mandrelli, Francesca; et al, Angewandte Chemie, 2019, 58(33), 11479-11482

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ,  Water
Referenz
Enantioselective hydrolysis of various racemic α-substituted arylacetonitriles using Rhodococcus sp. CGMCC 0497
Wu, Zhong-Liu; et al, Tetrahedron: Asymmetry, 2001, 12(23), 3305-3312

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: [μ-[(2R,2′S)-1,1′-Bis[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl-κN3]-2,2… Solvents: Methanol ;  24 h, 5 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex
Li, Jing; et al, Organic Letters, 2016, 18(9), 2122-2125

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1) ,  2767121-64-0 Solvents: 2,2,2-Trifluoroethanol ;  30 min, rt
1.2 Reagents: Acetic acid ,  Hydrogen Solvents: Isopropanol ;  24 h, 50 atm, 35 °C
Referenz
Development of C2-Symmetric Chiral Diphosphine Ligands for Highly Enantioselective Hydrogenation Assisted by Ion Pairing
Yu, Jianfei; et al, Organic Letters, 2022, 24(14), 2744-2749

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Methanol Catalysts: 2369896-70-6 Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Water ;  5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min, acidified, rt
Referenz
Deracemizing α-Branched Carboxylic Acids by Catalytic Asymmetric Protonation of Bis-Silyl Ketene Acetals with Water or Methanol
Mandrelli, Francesca; et al, Angewandte Chemie, 2019, 58(33), 11479-11482

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium bis(trimethylsilyl)amide
2.1 -
Referenz
Preparation of chiral N-acyloxazolidinones and analogs as drug intermediates
, France, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: [μ-[(2R,2′S)-1,1′-Bis[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl-κN3]-2,2… Solvents: Methanol ;  24 h, 5 bar, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex
Li, Jing; et al, Organic Letters, 2016, 18(9), 2122-2125

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, rt; 4 h, rt
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 1 h, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 15 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
2.2 1 h, -78 °C; -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  80 °C; 80 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
4.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: [μ-[(2R,2′S)-1,1′-Bis[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl-κN3]-2,2… Solvents: Methanol ;  24 h, 5 bar, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex
Li, Jing; et al, Organic Letters, 2016, 18(9), 2122-2125

(2S)-2-(2-Methoxyphenyl)propanoic acid Raw materials

(2S)-2-(2-Methoxyphenyl)propanoic acid Preparation Products

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